Helical erythrocyte lysing peptide

Beschreibung

Eigenschaften

CAS-Nummer |

143780-69-2 |

|---|---|

Molekularformel |

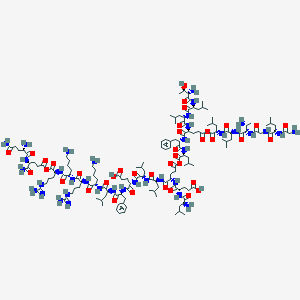

C144H243N37O38 |

Molekulargewicht |

3100.7 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]oxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(4S)-5-amino-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C144H243N37O38/c1-73(2)59-88(150)121(195)163-93(44-50-112(186)187)126(200)167-95(47-53-115(191)219-142(216)108(68-82(19)20)180-137(211)106(70-86-37-27-24-28-38-86)176-129(203)96(169-132(206)101(63-77(9)10)173-134(208)103(65-79(13)14)177-138(212)117(152)84(22)182)48-54-116(192)218-141(215)107(67-81(17)18)179-135(209)104(66-80(15)16)178-139(213)118(83(21)148)181-111(185)72-160-122(196)98(60-74(3)4)161-110(184)71-147)128(202)171-102(64-78(11)12)133(207)172-100(62-76(7)8)131(205)168-94(45-51-113(188)189)127(201)175-105(69-85-35-25-23-26-36-85)136(210)174-99(61-75(5)6)130(204)166-90(39-29-31-55-145)123(197)165-92(41-33-57-158-143(154)155)124(198)164-91(40-30-32-56-146)125(199)170-97(42-34-58-159-144(156)157)140(214)217-114(190)52-46-89(119(153)193)162-120(194)87(149)43-49-109(151)183/h23-28,35-38,73-84,87-108,117-118,182H,29-34,39-72,145-150,152H2,1-22H3,(H2,151,183)(H2,153,193)(H,160,196)(H,161,184)(H,162,194)(H,163,195)(H,164,198)(H,165,197)(H,166,204)(H,167,200)(H,168,205)(H,169,206)(H,170,199)(H,171,202)(H,172,207)(H,173,208)(H,174,210)(H,175,201)(H,176,203)(H,177,212)(H,178,213)(H,179,209)(H,180,211)(H,181,185)(H,186,187)(H,188,189)(H4,154,155,158)(H4,156,157,159)/t83-,84-,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,117+,118+/m1/s1 |

InChI-Schlüssel |

JQUPQFUEBRPCJS-JBKQOWAQSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)N)N)N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CN)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)N)N)N |

Andere CAS-Nummern |

143780-69-2 |

Synonyme |

amphipathic alpha-helical peptide HELP helical erythrocyte lysing peptide |

Herkunft des Produkts |

United States |

Structural Characterization and Conformational Dynamics of Helical Erythrocyte Lysing Peptides

Primary Sequence Design and Amino Acid Compositional Analysis

The primary sequence of a helical erythrocyte lysing peptide is the foundation of its structure and function. The specific arrangement of amino acids dictates its physicochemical properties, such as hydrophobicity and net charge, which are crucial for its interaction with erythrocyte membranes. nih.gov

Distribution of Hydrophobic and Hydrophilic Residues

A defining characteristic of many helical erythrocyte lysing peptides is their amphipathic nature, meaning they possess distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.govnih.gov This segregation of residues is often not linear along the peptide chain but becomes apparent when the peptide adopts a helical conformation. arxiv.org In an α-helical structure, the hydrophobic amino acids typically align on one face of the helix, while the hydrophilic residues are positioned on the opposite face. acs.org This amphipathic arrangement is a key driver for membrane interaction, allowing the hydrophobic face to penetrate the lipid core of the erythrocyte membrane while the hydrophilic face can interact with the aqueous environment or the polar head groups of the lipids. arxiv.orgresearchgate.net

| Peptide Characteristic | Influence on Hemolytic Activity | Underlying Mechanism | Supporting Evidence |

|---|---|---|---|

| Overall Hydrophobicity | Increases lytic potency | Facilitates partitioning into the lipid bilayer of the erythrocyte membrane. nih.gov | Positive correlation between hydrophobicity and hemolytic activity has been observed in various studies. mdpi.com |

| Amphipathicity | Crucial for membrane interaction and disruption | Allows for the hydrophobic face to insert into the membrane core while the hydrophilic face interacts with the polar headgroups or aqueous environment. arxiv.orgresearchgate.net | Many lytic peptides adopt an amphipathic α-helical structure upon membrane binding. nih.gov |

| Aromatic Residues (e.g., Trp, Phe) | Enhance membrane interaction and insertion | Participate in specific π-interactions with lipid molecules at the membrane interface. researchgate.net | Tryptophan, in particular, is often found at the membrane-water interface. |

Influence of Charged Residues (e.g., Lysine (B10760008), Arginine, Glutamic Acid, Histidine)

The net charge of a helical erythrocyte lysing peptide, primarily determined by its content of charged amino acid residues, plays a pivotal role in its initial interaction with the erythrocyte membrane. nih.gov Erythrocyte membranes possess a net negative charge due to the presence of anionic phospholipids (B1166683) like phosphatidylserine (B164497). nih.gov Cationic (positively charged) peptides are electrostatically attracted to these membranes, which is often the first step in the lytic process. nih.gov

| Residue Type | Charge at Physiological pH | Influence on Hemolytic Activity | Mechanism of Action |

|---|---|---|---|

| Lysine (Lys) | Positive | Contributes to electrostatic attraction to the negatively charged erythrocyte membrane. Peptides with Lysine may have lower toxicity than those with Arginine. acs.org | Facilitates initial binding to the cell surface. nih.gov |

| Arginine (Arg) | Positive | Enhances binding to anionic membranes. May induce stronger interactions with mammalian membranes compared to Lysine. acs.org | The guanidinium (B1211019) group of Arginine can form multiple hydrogen bonds with phosphate (B84403) groups of lipids. |

| Histidine (His) | Positive (can be neutral depending on local environment) | Contributes to positive charge; its influence can be pH-dependent. researchgate.net | The imidazole (B134444) ring can act as a proton shuttle and participate in hydrogen bonding. |

| Glutamic Acid (Glu) | Negative | Generally reduces net positive charge, potentially decreasing electrostatic attraction to anionic membranes. | Can form salt bridges with positively charged residues, influencing peptide conformation. |

Secondary Structure Elucidation and Helix Formation

While the primary sequence provides the blueprint, the biological activity of erythrocyte lysing peptides is critically dependent on their adoption of a specific secondary structure, most commonly an α-helix. nih.gov Many of these peptides are unstructured or in a random coil state in aqueous solution but undergo a conformational change to a helical structure upon interacting with a membrane environment. nih.govacs.org

Characterization of Alpha-Helical Content via Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for estimating the secondary structure of peptides in solution. nih.gov This method measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra. nih.gov

For an α-helical structure, the CD spectrum typically exhibits two negative bands at approximately 208 nm and 222 nm, and a strong positive band around 192 nm. nih.gov In contrast, a random coil conformation is usually characterized by a single negative band below 200 nm. nih.gov By measuring the CD spectrum of a helical erythrocyte lysing peptide under different conditions (e.g., in buffer versus in the presence of membrane-mimicking environments), researchers can monitor the induction of helical structure. The intensity of the bands at 208 nm and 222 nm can be used to quantify the percentage of α-helical content. nih.gov For example, studies on the antimicrobial peptide A12L/A20L and its analogs used CD spectroscopy to demonstrate that the helicity of the peptides correlated with their hydrophobicity and the number of D-amino acid substitutions. nih.gov

Role of Environmental Milieu in Helix Induction (e.g., Membrane-Mimetic Solvents, Lipid Bilayers)

The surrounding environment plays a crucial role in inducing and stabilizing the α-helical conformation of erythrocyte lysing peptides. nih.govnih.gov In an aqueous solution, the polar environment can disrupt the intramolecular hydrogen bonds that stabilize the helix. However, in a non-polar or membrane-like environment, the formation of these hydrogen bonds is more favorable, reducing the energetic cost of transferring the peptide from water to the lipid bilayer. acs.org

To study this phenomenon, researchers often use membrane-mimetic environments. nih.govnih.gov These can include:

Organic solvents: Trifluoroethanol (TFE) is a commonly used co-solvent that mimics the hydrophobic environment of a membrane and is known to promote helix formation. mdpi.comresearchgate.net

Micelles: Detergent micelles, such as sodium dodecyl sulfate (B86663) (SDS), can provide a simple model of a lipid bilayer, with a hydrophobic core and a hydrophilic surface. nih.gov The interaction of peptides with these micelles can induce a helical structure. nih.gov

Lipid Vesicles (Liposomes): These are spherical vesicles composed of a lipid bilayer and provide a more realistic model of a cell membrane. The composition of the liposomes can be varied to mimic the charge and lipid composition of erythrocyte membranes.

Lipid Bilayers: Planar lipid bilayers are another model system that allows for the study of peptide-membrane interactions in a more controlled manner.

The transition from a random coil to an α-helix upon interaction with these environments is a key step in the lytic mechanism, as the helical structure presents the optimal amphipathic arrangement for membrane disruption. nih.gov

Mechanisms of Membrane Interaction and Permeabilization by Helical Erythrocyte Lysing Peptides

Initial Electrostatic and Hydrophobic Binding to Lipid Bilayers

The initial association of helical erythrocyte lysing peptides with the lipid bilayer is a critical determinant of their lytic potential. This process is primarily driven by a combination of electrostatic and hydrophobic interactions, which are influenced by both the peptide's amino acid sequence and the composition of the target membrane.

Influence of Membrane Lipid Composition (e.g., Anionic vs. Zwitterionic Lipids)

The lipid composition of the erythrocyte membrane, particularly the presence of both zwitterionic and anionic lipids, plays a pivotal role in the initial binding of cationic helical peptides. The outer leaflet of the erythrocyte membrane is predominantly composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518), while the inner leaflet is enriched in anionic phospholipids such as phosphatidylserine (B164497).

Cationic helical peptides, carrying a net positive charge, exhibit a preferential interaction with membranes containing anionic lipids due to favorable electrostatic attractions. nih.gov This interaction is a key factor in the selectivity of many antimicrobial peptides for bacterial membranes, which are rich in anionic lipids, over eukaryotic membranes. mdpi.com However, even the lower concentration of anionic lipids in the outer leaflet of erythrocytes can serve as an initial docking site for these peptides.

The binding process is significantly influenced by the surface charge density of the lipid bilayer. nih.gov Isothermal titration calorimetry (ITC) studies have provided quantitative insights into these interactions. For instance, the binding of the antimicrobial peptide GS14dK4, a cyclic helical peptide, to lipid vesicles demonstrates a marked difference in affinity for anionic versus zwitterionic membranes. nih.govacs.org The binding to purely zwitterionic vesicles is often weak and may be primarily driven by entropy, suggesting a dominant role for hydrophobic interactions in these cases. mdpi.com Conversely, the interaction with anionic lipid-containing vesicles is characterized by a significant electrostatic contribution.

Table 1: Thermodynamic Parameters of Peptide Binding to Different Lipid Vesicles

| Peptide | Lipid Composition | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |

| GS14dK4 | POPC (Zwitterionic) | Weak/Not measurable | - | - | - |

| GS14dK4 | POPG (Anionic) | High | +6.3 to +26.5 | Positive (Favorable) | -8.5 to -11.5 |

| GS14dK4 | POPS (Anionic) | High | +6.3 to +26.5 | Positive (Favorable) | -8.5 to -11.5 |

| C10-LL-I | POPC (Zwitterionic) | 3.8 x 105 | < 0 (Negative) | Favorable | < 0 (Spontaneous) |

| Lipopeptides | POPG (Anionic) | Confirmed Interaction | Variable (Endo- to Exothermic) | - | < 0 (Spontaneous) |

This table is generated based on findings from multiple sources. nih.govmdpi.com The data for GS14dK4 is from studies on large unilamellar vesicles (LUVs). The binding to POPC was too weak to be accurately measured in some experiments. The binding of C10-LL-I to POPC was detectable and entropy-driven. The interaction of various lipopeptides with POPG was confirmed, showing complex thermodynamic profiles.

Peptide Orientation and Depth of Insertion within the Membrane

Following initial electrostatic attachment, helical peptides undergo a conformational change, typically from a random coil in solution to an α-helical structure upon binding to the membrane. nih.gov The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, dictates its orientation and depth of insertion within the lipid bilayer.

Initially, the peptide helix generally aligns parallel to the membrane surface, with its hydrophobic face partially inserted into the lipid core and its hydrophilic face interacting with the polar headgroups of the phospholipids. portlandpress.com This surface-bound state can cause a thinning of the membrane as the peptide displaces lipid headgroups. portlandpress.com The depth of this initial insertion is influenced by the peptide's hydrophobicity and the distribution of its charged residues.

The orientation of the peptide can change from parallel to perpendicular to the membrane as the peptide concentration on the surface increases. This reorientation is a crucial step in the formation of transmembrane pores. nih.gov The transition from a surface-bound (S-state) to a transmembrane (T-state) orientation is a key feature of many pore-forming peptide mechanisms.

Modes of Membrane Disruption and Pore Formation

Once a critical concentration of peptides has accumulated on or within the membrane, they can disrupt the bilayer integrity through several proposed mechanisms. The most prominent models for helical peptides are the barrel-stave, toroidal pore, and carpet models.

Barrel-Stave Pore Model

The barrel-stave model postulates that the peptides insert into the membrane and aggregate to form a pore resembling a barrel, where the peptides themselves form the staves. mdpi.com In this arrangement, the hydrophobic surfaces of the amphipathic helices face outward, interacting with the lipid acyl chains of the membrane core, while the hydrophilic surfaces line the inner channel of the pore, creating a water-filled channel. nih.govportlandpress.com

Key characteristics of the barrel-stave model include:

A well-defined pore structure with a relatively fixed diameter.

The peptides are in direct contact with each other, forming the wall of the pore.

The lipid molecules are not part of the pore lining.

This mechanism is often associated with peptides that have a length sufficient to span the membrane. portlandpress.com

Alamethicin is a classic example of a peptide thought to form pores via the barrel-stave mechanism. nih.govresearchgate.net

Toroidal Pore Model

In the toroidal pore model, the peptides also insert into the membrane to form a pore, but in this case, the pore is lined by both the peptides and the polar headgroups of the lipid molecules. mdpi.com The lipid bilayer is bent back on itself in a continuous curve, creating a "toroidal" structure where the headgroups line the pore along with the hydrophilic faces of the peptides. nih.govresearchgate.netresearchgate.net

Distinguishing features of the toroidal pore model include:

A more disordered and dynamic pore structure with a variable diameter. mdpi.com

The pore is a supramolecular complex of both peptides and lipids.

This model explains how peptides that are too short to span the bilayer can still form transmembrane channels.

It induces a significant disruption of the lipid packing.

Many antimicrobial peptides, such as magainins and melittin (B549807), are believed to form toroidal pores. nih.govresearchgate.net This model is considered more common for naturally occurring antimicrobial peptides than the barrel-stave model. nih.gov

Membrane Thinning and Destabilization Phenomena

This membrane thinning is a direct consequence of the peptide's physical presence and orientation. Peptides that reside predominantly in this surface-aligned state (S-state) are effective at causing membrane thinning. nih.gov In contrast, peptides that have a high propensity to penetrate more deeply and tilt into the membrane core (T-state) or fully traverse the membrane (I-state) may not induce thinning, and in some cases, can cause thickening if their length exceeds the bilayer's hydrophobic thickness. nih.gov Molecular dynamics simulations and experimental data have confirmed that this peptide-induced thinning disrupts the natural packing of lipids, contributing to membrane destabilization and increased permeability. acs.orgresearchgate.net For example, local membrane thinning is observed around peptides like Buforin II, which can facilitate its translocation across the membrane. acs.orgelifesciences.org

Table 1: Peptide Alignment and its Effect on Membrane Thickness

| Peptide State | Location | Orientation | Effect on Membrane Thickness |

|---|---|---|---|

| S-state | Embedded in the headgroup region | Parallel to the membrane surface | Thinning |

| T-state | Penetrated deeper into the membrane | Tilted relative to the membrane normal | No significant influence |

| I-state | Spanning the bilayer | Transmembrane | Thickening (if peptide length > hydrophobic thickness) |

This table summarizes the correlation between the alignment states of amphipathic peptides and their influence on lipid bilayer thickness, based on findings from biophysical studies. nih.gov

Energetic Landscapes of Peptide-Membrane Association

The interaction of helical peptides with membranes is governed by a complex energetic landscape. Understanding this landscape is crucial for explaining the spontaneity and mechanism of peptide insertion and function.

The free energy of transferring a peptide from an aqueous environment to the lipid bilayer is a critical determinant of its membrane-disrupting activity. Computational methods, such as molecular dynamics (MD) simulations, are employed to calculate these energy changes. Techniques like umbrella sampling potential-of-mean-force (PMF) calculations and alchemical free energy calculations (e.g., Free Energy Perturbation, FEP) are particularly powerful. nih.govacs.org

PMF calculations determine the free energy profile of a peptide as it moves along a defined path, or reaction coordinate, typically the axis perpendicular to the membrane surface. nih.govacs.org This allows for the identification of energy barriers to insertion and the most stable positions of the peptide within the bilayer. acs.org Studies have shown that these calculations can reliably predict the free energy of moving a helical peptide from a surface-aligned state to a fully inserted transmembrane state. nih.gov For instance, the free energy cost of transferring specific amino acid residues from the translocon to the membrane has been measured using FEP calculations, providing insight into the insertion process. nih.gov These computational approaches have become robust, with different methods and force fields often yielding consistent energetic profiles for peptide insertion. nih.gov

Table 2: Simulation Parameters for Potential of Mean Force (PMF) Calculations

| Parameter | Description |

|---|---|

| Reaction Coordinate 1 | Position of the peptide helix along the membrane normal (z-axis) |

| Reaction Coordinate 2 | Angle of the peptide's helical axis with the membrane normal |

| Window Spacing (z-axis) | 1.5 Å |

| Window Spacing (Angle) | Evenly spaced over 90 degrees |

| Force Field Examples | CHARMM36, OPLS |

| Short-range non-bonded cutoff | 10-12 Å |

This table details typical parameters used in two-dimensional replica-exchange umbrella sampling (2D REMD-US) PMF calculations to determine the free energy landscape of peptide insertion into a lipid membrane. nih.gov

Computational techniques like FEP can be used to quantify the contribution of each amino acid to the binding free energy. This is often done through in silico alanine (B10760859) scanning, where individual residues are mutated to alanine, and the resulting change in binding free energy (ΔΔG) is calculated. acs.org Such studies have highlighted the importance of specific regions, like the tail region of human β-defensin 3, in the peptide's antimicrobial activity. acs.org Furthermore, the positioning of nonpolar residues is critical; relocating a single nonpolar residue can significantly alter the peptide's ability to induce membrane permeation, requiring higher peptide concentrations to achieve the same effect. mdpi.com The N-terminal residue also plays a significant role in stabilizing the helix through "N-capping" interactions, with the free energies of N-capping varying by approximately 2 kcal/mol among different amino acids. stanford.edu

Table 3: Impact of Amino Acid Properties on Membrane Interaction

| Amino Acid Property/Modification | Effect on Peptide-Membrane Interaction | Supporting Finding |

|---|---|---|

| Arginine Substitution | Enhances penetration and binding affinity to anionic membranes. acs.org | Molecular dynamics simulations confirm arginine-rich AMPs insert more easily into bacterial membranes. acs.org |

| Hydrophobicity | Increased hydrophobicity can enhance membrane interaction, but optimal amphiphilicity is key. acs.org | The modified peptide EPI-4 showed lower membrane-breaking ability than the more hydrophobic EPI, suggesting a complex relationship. acs.org |

| N-terminal Capping | The N-terminal residue significantly affects helix stability, with Asn being a highly effective N-cap. stanford.edu | Free energies for N-capping vary by ~2 kcal/mol, with an acetyl group being nearly as effective as Asn. stanford.edu |

| Residue Relocation | Moving a single nonpolar residue can impair water permeation, increasing the peptide concentration needed for damage. mdpi.com | Peptide M04 required higher concentrations to induce leakage compared to its isomer M03. mdpi.com |

This table summarizes findings on how specific amino acid characteristics influence the binding and disruptive capabilities of helical peptides on lipid membranes.

Structure Activity Relationships and Rational Design Strategies for Helical Erythrocyte Lysing Peptides

Systematic Amino Acid Substitutions and Their Functional Consequences

The primary sequence of a peptide dictates its structure and, consequently, its function. The strategic substitution of specific amino acids is a powerful tool for dissecting and optimizing the hemolytic activity of helical peptides.

Strong hemolytic activity is generally correlated with high hydrophobicity, a high hydrophobic moment, and high helicity. nih.govnih.gov Increasing the hydrophobicity of the nonpolar face of the helix is directly linked to stronger hemolytic activity. asm.org This can be achieved by replacing less hydrophobic residues (like Alanine) with more hydrophobic ones (like Leucine). asm.orgresearchgate.net Studies have shown that a higher ability for peptides to self-associate in solution, often driven by hydrophobicity, is correlated with stronger hemolytic activity. nih.gov However, there is a delicate balance, as excessive hydrophobicity can sometimes lead to decreased activity against certain bacterial targets without diminishing hemolytic potential, a phenomenon attributed to strong peptide self-association that hinders passage through bacterial cell walls but not access to erythrocyte membranes. asm.orgresearchgate.net

Table 1: Effect of Hydrophobicity on Hemolytic Activity of V13KL Analogs

| Peptide | Sequence | Hydrophobicity (Relative) | Helicity (%) | Minimal Hemolytic Concentration (MHC) (µg/mL) |

| V13KL-L7 | Ac-K(L)K(L)S(L)LKT(L)KSA(L)KTV(L)HTA(L)KAISS-NH₂ | 1.00 | 75 | < 7.8 |

| V13KL-L6 | Ac-K(A)K(L)S(L)LKT(L)KSA(L)KTV(L)HTA(L)KAISS-NH₂ | 0.92 | 70 | 15.6 |

| V13KL-L4 | Ac-K(A)K(A)S(A)LKT(L)KSA(L)KTV(L)HTA(L)KAISS-NH₂ | 0.75 | 65 | 62.5 |

| V13KL-L2 | Ac-K(A)K(A)S(A)LKT(A)KSA(A)KTV(L)HTA(L)KAISS-NH₂ | 0.58 | 55 | 250 |

| V13KL-L0 | Ac-K(A)K(A)S(A)LKT(A)KSA(A)KTV(A)HTA(A)KAISS-NH₂ | 0.42 | 40 | > 500 |

Data adapted from studies on hydrophobicity modulation in helical peptides. asm.orgresearchgate.net

The net positive charge of a helical peptide and the spatial arrangement of these charges are critical determinants of its interaction with the negatively charged surface of erythrocyte membranes. Both the net charge and the number of positively charged residues significantly affect hemolytic activity. nih.govsahmri.org.au

Systematic studies have shown that increasing the net positive charge can have a dramatic, non-linear effect on hemolysis. For instance, in a series of analogs of the peptide L-V13K, a sharp transition in lytic activity was observed when the net charge increased from +8 to +9, resulting in a more than 32-fold increase in hemolytic potency. nih.gov This highlights that a critical threshold of positive charge may be necessary to trigger potent membrane disruption. The distribution of these charges on the hydrophilic face of the helix is also crucial. Peptides with a more concentrated charge distribution tend to exhibit higher lytic activity compared to those with the same net charge but a more dispersed arrangement. researchgate.net

The replacement of naturally occurring L-amino acids with their D-enantiomers is a key strategy for enhancing peptide stability without necessarily compromising activity. nih.gov Since proteases, the enzymes that degrade peptides, are stereospecific for L-amino acids, peptides composed partially or entirely of D-amino acids are highly resistant to enzymatic degradation. nih.govnih.gov This increased stability is a significant advantage for potential therapeutic applications.

The effect of D-amino acid substitution on hemolytic activity depends on the peptide's mechanism of action. For many helical lytic peptides that target the lipid bilayer directly without interacting with a specific chiral receptor, the stereochemistry of the amino acids does not abolish activity. nih.gov In fact, the D-enantiomer of a peptide often retains comparable, and sometimes even improved, activity against target cells while showing reduced toxicity to host cells like erythrocytes. nih.govnih.gov For example, the D-enantiomer of the peptide polybia-MPI (D-MPI) showed improved stability and comparable antimicrobial activity to its L-counterpart, but with a lower hemolytic activity. nih.gov

This strategy can improve the therapeutic index of a peptide by maintaining its desired lytic function against target cells while decreasing its unwanted effects on erythrocytes. nih.gov However, it is important to note that D-amino acid substitution can sometimes influence the peptide's secondary structure and its precise interactions with the membrane. nih.gov

Table 2: Comparison of L- and D-Amino Acid Containing Peptides

This table compares the stability and activity of a native L-peptide (polybia-MPI) with its D-lysine substituted and full D-enantiomer versions.

| Peptide | Amino Acid Configuration | Proteolytic Stability (vs. Trypsin) | Hemolytic Activity (vs. human RBCs) |

| MPI | All L-amino acids | Low | Baseline |

| d-lys-MPI | D-lysine substitutions | Increased | Lost Activity |

| D-MPI | All D-amino acids (enantiomer) | High | Decreased |

Data adapted from a study on the d-amino acid substituted derivatives of polybia-MPI. nih.gov

Optimizing Peptide Length and Helical Propensity for Lytic Efficacy

The length of a peptide is a critical factor that influences its ability to form a stable α-helix and span the erythrocyte membrane, both of which are often prerequisites for lytic activity. Peptides that are too short may not be able to adopt a stable helical conformation or effectively disrupt the membrane. Generally, helical amphipathic peptides range from 12 to 50 residues. nih.gov

Research has shown that there is an optimal length for maximal lytic efficacy. For example, studies on TP4-derived peptides demonstrated that deleting residues from either the N- or C-terminus could dramatically reduce hemolytic activity. plos.org This suggests that both the core helical region and the terminal residues play important roles. The stability of the helix, or its helical propensity, is also paramount. Amino acids have an intrinsic tendency to favor or disfavor helix formation. nih.gov Alanine (B10760859), for instance, has a high helix propensity, while Glycine and Proline are known helix-breakers. nih.gov

Rational design often involves creating peptides of sufficient length (e.g., 12-26 residues) to form a stable amphipathic helix. nih.govacs.org The introduction of residues with high helical propensity can stabilize this structure and enhance lytic function. nih.gov Conversely, introducing helix-destabilizing residues can reduce helicity and, consequently, hemolytic activity, a strategy sometimes used to improve a peptide's selectivity for bacterial over mammalian cells. acs.org

Design of pH-Responsive Helical Peptides for Selective Membrane Disruption

A sophisticated strategy for achieving selective erythrocyte lysis involves designing peptides that are only active under specific environmental conditions, such as the slightly acidic microenvironment of tumors or inflamed tissues. This is achieved by incorporating pH-responsive amino acids, most commonly Histidine, into the peptide sequence.

Histidine has an imidazole (B134444) side chain with a pKa of approximately 6.0. At neutral pH (~7.4), this side chain is predominantly uncharged. However, in an acidic environment (pH < 6.0), it becomes protonated and positively charged. By strategically placing Histidine residues in a peptide sequence, one can create a pH-triggered "on-switch" for lytic activity. nih.gov

At neutral pH, the peptide may be unstructured or weakly amphipathic, resulting in minimal interaction with erythrocyte membranes. nih.gov Upon encountering an acidic environment, the protonation of Histidine residues increases the peptide's net positive charge and can drive a conformational change to a more stable, amphipathic α-helix. nih.govnih.gov This structural transition enables the peptide to insert into and disrupt the cell membrane, leading to lysis. This approach has been successfully used to design peptides that are inactive at physiological pH but become potently lytic at acidic pH, offering a pathway for targeted cell destruction. nih.gov

Incorporation of Non-Proteinogenic Amino Acids and Cyclization for Enhanced Properties

The inclusion of npAAs—amino acids not found in the standard genetic code—can confer several advantages. frontiersin.org They can enhance proteolytic stability by introducing structures that are not recognized by proteases. nih.govnih.gov Furthermore, npAAs can be used to fine-tune hydrophobicity, helicity, and amphipathicity to optimize activity and selectivity. For example, incorporating residues like alpha-isobutyric acid can significantly increase plasma stability and activity. nih.gov

Cyclization, the process of forming a covalent bond between different parts of the peptide, is another powerful strategy. This can be done "head-to-tail" (N-terminus to C-terminus) or through side-chain to side-chain linkages. nih.gov Cyclization constrains the peptide's conformation, which can pre-organize it into the active helical structure, reducing the energetic penalty of folding upon membrane binding. This conformational rigidity also dramatically enhances resistance to proteases. nih.gov A specific method known as "stapling" involves creating a covalent cross-link between two amino acid side chains on the same face of the helix, effectively locking it into its active conformation and often leading to improved stability and function. acs.org

Compound and Peptide Names Mentioned

| Name | Type/Description |

| Alanine | Proteinogenic amino acid |

| Arginine | Proteinogenic amino acid |

| D-MPI | D-enantiomer of polybia-MPI |

| d-lys-MPI | D-lysine substituted polybia-MPI |

| GALA | Synthetic pH-sensitive peptide |

| GCN5 | Protein (histone acetyltransferase) |

| Glycine | Proteinogenic amino acid |

| Histidine | Proteinogenic amino acid |

| L-V13K | 26-residue amphipathic α-helical peptide |

| Leucine (B10760876) | Proteinogenic amino acid |

| Lysine (B10760008) | Proteinogenic amino acid |

| magainin 2 | Antimicrobial peptide |

| MPI | polybia-MPI, an antimicrobial peptide |

| Proline | Proteinogenic amino acid |

| TP4 | Peptide from Nile tilapia |

| V681 | 26-residue peptide framework |

| alpha-isobutyric acid | Non-proteinogenic amino acid |

Membrane Selectivity and Differential Lytic Activity of Helical Erythrocyte Lysing Peptides

Biophysical Basis of Selective Lysis Towards Diverse Biological Membranes

The selective nature of helical erythrocyte lysing peptides stems from their ability to differentiate between the distinct biophysical and biochemical properties of various biological membranes. This selectivity is crucial for their potential applications, as it allows for the targeting of specific cell populations while minimizing damage to others. nih.gov

Discrimination between Prokaryotic and Eukaryotic Cell Membranes

A primary factor in the selective action of many helical lytic peptides is the difference in lipid composition between prokaryotic and eukaryotic cell membranes. Prokaryotic membranes are generally characterized by a higher content of anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. nih.govnih.gov In contrast, eukaryotic cell membranes are typically zwitterionic, with a higher prevalence of phospholipids like phosphatidylcholine and sphingomyelin (B164518) in the outer leaflet. nih.gov

The cationic nature of many helical erythrocyte lysing peptides, conferred by a high proportion of basic amino acid residues like lysine (B10760008) and arginine, facilitates a preferential electrostatic interaction with the negatively charged prokaryotic membranes. nih.govnih.gov This initial binding is a critical step that precedes membrane insertion and disruption. The hydrophobic face of the amphipathic helix then inserts into the lipid bilayer, leading to membrane destabilization and lysis through mechanisms such as the formation of pores or a "carpet-like" disruption. nih.govrsc.org

Conversely, the weaker electrostatic attraction to the zwitterionic surface of most eukaryotic cells results in lower binding affinity and reduced lytic activity. nih.gov However, it is important to note that excessive hydrophobicity in a peptide can lead to a loss of this selectivity, causing lysis of eukaryotic cells, including erythrocytes. nih.gov

Factors Governing Eukaryotic Cell Membrane Interactions (e.g., Cholesterol Content, Phosphatidylserine (B164497) Exposure)

While generally less susceptible, certain features of eukaryotic cell membranes can influence their interaction with helical lytic peptides.

Cholesterol Content: Cholesterol is a major component of mammalian cell membranes, where it plays a crucial role in modulating membrane fluidity, thickness, and rigidity. nih.gov The presence of cholesterol can have a variable effect on the lytic activity of helical peptides. For some peptides, such as melittin (B549807) and magainin, cholesterol has an inhibitory effect on their pore-forming activity. nih.gov This is attributed to cholesterol's ability to increase the bending rigidity of the membrane, making it more resistant to the mechanical deformation required for peptide insertion and pore formation. nih.gov However, for other toxins like adenylate cyclase toxin (ACT), cholesterol can stimulate lytic activity by promoting toxin oligomerization. nih.gov This highlights that the influence of cholesterol is dependent on the specific peptide and its mechanism of action.

Phosphatidylserine Exposure: In healthy eukaryotic cells, phosphatidylserine (PS) is predominantly located in the inner leaflet of the plasma membrane. nih.gov However, during processes like apoptosis (programmed cell death) or in certain pathological conditions like cancer, PS can be exposed on the outer surface of the cell. nih.govnih.gov This externalization of the anionic phospholipid PS creates a negatively charged surface that can attract and bind cationic helical lytic peptides, similar to the interaction with prokaryotic membranes. mdpi.com This phenomenon forms the basis for the selective targeting of cancer cells by some lytic peptides, as many tumor cells exhibit higher levels of surface-exposed PS compared to their non-malignant counterparts. researchgate.net

Specific Interaction Profiles with Model Cell Systems

To understand the mechanisms and selectivity of helical erythrocyte lysing peptides, researchers utilize various model cell systems that mimic different biological environments.

Erythrocyte Membrane Perturbation and Hemolysis Characterization

Erythrocytes (red blood cells) are a common model for studying the lytic activity of peptides due to the simplicity of their membrane and the ease of measuring hemolysis (the rupture of red blood cells and release of hemoglobin). rsc.org The interaction of a helical peptide with the erythrocyte membrane can lead to its disruption and the formation of pores, ultimately causing cell lysis. nih.gov The degree of hemolysis can be quantified spectrophotometrically by measuring the amount of hemoglobin released. rsc.org

Studies with granulysin-derived peptides have shown that specific regions of the parent molecule are responsible for hemolytic activity. For instance, a peptide designated G8, corresponding to a specific helical region of granulysin, was found to be hemolytic, whereas a similar peptide, G9, with cysteine residues replaced by serine, was not. nih.govnih.gov This indicates a critical role for specific amino acid residues and their structural context in inducing hemolysis. Furthermore, the inhibition of hemolysis by ion channel blockers suggests that the lytic process can involve the disruption of ion gradients across the erythrocyte membrane. nih.govnih.gov

Lysis of Cancer Cell Membranes

The discovery that many cancer cells are more susceptible to lysis by certain helical peptides than normal cells has opened avenues for anticancer therapeutic strategies. nih.govresearchgate.net This increased susceptibility is often attributed to the higher negative charge on the surface of cancer cell membranes, due in part to the increased exposure of anionic phospholipids like phosphatidylserine. researchgate.net

Lytic peptides can induce necrotic cell death in cancer cells by disrupting the plasma membrane, a mechanism that is often independent of the pathways that lead to multi-drug resistance in conventional chemotherapy. researchgate.netnih.gov Researchers are actively designing synthetic peptides with optimized anti-tumor properties, aiming to increase their efficacy against cancer cells while minimizing their lytic activity towards normal cells like erythrocytes. nih.gov Strategies to enhance tumor cell targeting include conjugating lytic peptides to ligands that bind to receptors overexpressed on cancer cells. researchgate.net

Comparative Studies on Reticulocyte vs. Mature Erythrocyte Susceptibility

Reticulocytes are immature red blood cells that undergo a maturation process to become mature erythrocytes. nih.gov This process involves significant changes in the cell membrane, including a reduction in size and the removal of various proteins and organelles. nih.govnih.gov

Interestingly, studies with granulysin have demonstrated a differential susceptibility between these two cell populations. While mature erythrocytes are resistant to lysis by the intact granulysin protein, immature reticulocytes are susceptible. nih.govnih.gov This difference is attributed to the presence of mitochondria in reticulocytes, which are absent in mature red blood cells. nih.govnih.gov The requirement of intact mitochondria for granulysin-mediated cell death highlights a more complex mechanism than simple membrane disruption for the parent protein, in contrast to some of its derived peptides. nih.govnih.gov The membrane of mature erythrocytes is also more mechanically stable than that of reticulocytes, which could contribute to its increased resistance to lysis. nih.gov

Correlation of Structural Parameters with Lytic Selectivity and Potency

The effectiveness and target specificity of helical erythrocyte lysing peptides, a class of membrane-active peptides (MAPs), are not dictated by a specific amino acid sequence but rather by a set of global physicochemical and structural parameters. nih.gov The interplay between these characteristics governs the peptide's ability to selectively disrupt erythrocyte membranes while minimizing damage to other cell types, and determines the concentration at which it is effective. Key structural parameters that have been extensively studied for their impact on lytic selectivity and potency include peptide helicity, hydrophobicity, hydrophobic moment, and net charge. nih.govnih.gov Understanding the correlation of these parameters with the peptide's function is crucial for the rational design of synthetic peptides with enhanced therapeutic potential. researchgate.netnih.gov

A primary determinant of a peptide's lytic activity is its ability to adopt an α-helical conformation upon interacting with a membrane environment. nih.govacs.org In aqueous solution, these peptides are often unstructured, but they fold into an amphipathic α-helix when they encounter a lipid bilayer. acs.org This induced structure is critical for their membrane-disrupting activity. The degree of helicity has been shown to correlate with the peptide's lytic potency. nih.gov For instance, studies on synthetic peptide analogs have demonstrated that peptides with a higher propensity to form a stable α-helix generally exhibit stronger antimicrobial and hemolytic activities. researchgate.netnih.gov However, an excessively rigid helical structure may not always be beneficial, as some flexibility is required for the peptide to insert into and disrupt the membrane. acs.org

The spatial arrangement of hydrophobic and hydrophilic residues in the α-helix is quantified by the hydrophobic moment, which measures the amphipathicity of the helix. A high hydrophobic moment indicates a clear segregation of polar and nonpolar residues on opposite faces of the helix, which is a hallmark of many lytic peptides. This amphipathic nature is crucial for the initial electrostatic attraction to the membrane surface followed by hydrophobic insertion. aps.org Generally, a higher hydrophobic moment correlates with increased lytic and hemolytic activity. researchgate.net

The net positive charge of the peptide is a key determinant of its selectivity for different types of membranes. aps.orgbohrium.com Bacterial cell membranes are typically rich in anionic lipids, giving them a net negative charge, whereas the outer leaflet of erythrocyte and other mammalian cell membranes is predominantly composed of zwitterionic phospholipids and is therefore electrically neutral. aps.org This charge difference allows for the selective electrostatic attraction of cationic peptides to bacterial membranes over host cell membranes. aps.org Consequently, a higher positive charge on the peptide generally enhances its selectivity for anionic membranes, leading to potent antimicrobial activity with lower hemolytic activity. aps.orgbohrium.com However, the relationship is not linear, and an optimal peptide charge for maximizing selective insertion has been suggested. aps.org The separation of charges within the peptide sequence can also play a critical role in membrane permeation. bohrium.comnih.gov

The interplay of these structural parameters is summarized in the table below, which illustrates their general correlation with lytic selectivity and potency based on numerous structure-activity relationship studies.

| Structural Parameter | Correlation with Lytic Potency | Correlation with Selectivity (e.g., bacteria vs. erythrocytes) | Research Findings |

| Helicity | Generally, higher helicity leads to stronger lytic activity. nih.gov However, excessive rigidity can be detrimental. acs.org | Can influence selectivity, as different membrane environments may induce different degrees of helicity. | Peptides with higher helicity often show stronger antimicrobial and hemolytic activities. researchgate.netnih.gov The introduction of D-amino acids can reduce helicity and, in some cases, improve selectivity by decreasing hemolytic activity. nih.gov |

| Hydrophobicity | An optimal hydrophobicity window exists for maximal potency. nih.gov Very high hydrophobicity can lead to reduced activity due to peptide self-aggregation. nih.gov | Higher hydrophobicity is strongly correlated with increased hemolytic activity. nih.govmdpi.com | A systematic increase in hydrophobicity often results in stronger hemolysis. nih.gov There is an optimal range for antimicrobial activity, beyond which potency decreases. nih.gov |

| Hydrophobic Moment | A higher hydrophobic moment generally correlates with greater lytic potency. | A high hydrophobic moment can contribute to a lack of selectivity by increasing hemolytic activity. | Strong amphipathicity is a key feature of many potent lytic peptides. researchgate.net |

| Net Positive Charge | A sufficient positive charge is necessary for initial binding to anionic membranes. | A higher positive charge generally increases selectivity for negatively charged bacterial membranes over zwitterionic erythrocyte membranes. nih.govaps.org | Electrostatic interactions are a primary driver for the initial binding of cationic peptides to target membranes. aps.org Increasing the net positive charge can enhance antimicrobial potency while minimizing damage to host cells. aps.org |

Advanced Methodologies for Investigating Helical Erythrocyte Lysing Peptide Membrane Interactions

Spectroscopic Techniques for Conformational and Binding Studies

Spectroscopic methods are invaluable tools for probing the structural dynamics of helical peptides upon membrane interaction. They offer a window into the conformational transitions and binding events that are central to the peptide's lytic function.

Circular Dichroism Spectroscopy for Secondary Structure Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of peptides, particularly the induction of helicity upon binding to membranes. youtube.comyoutube.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. und.edu The distinct CD spectra of α-helices, β-sheets, and random coils allow for the quantification of the helical content of a peptide in different environments. youtube.comnih.gov

For helical erythrocyte lysing peptides, which are often unstructured in aqueous solution, a significant increase in helical content is typically observed in the presence of erythrocytes or model membrane systems. nih.gov This induced helicity is a critical step in the lytic mechanism, enabling the peptide to adopt an amphipathic conformation that facilitates membrane insertion. CD spectroscopy can be used to study how factors like lipid composition, pH, and temperature influence this conformational change. nih.gov For instance, studies on a 26-residue amphipathic α-helical antimicrobial peptide, A12L/A20L, and its diastereomeric analogs demonstrated that peptide helicity, as measured by CD spectroscopy, correlates with the hydrophobicity of the peptides and the number of D-amino acid substitutions. nih.gov By introducing D-amino acids, the hemolytic activity was significantly reduced, highlighting the crucial role of helicity in peptide specificity. nih.gov

Furthermore, the intensity and shape of the CD signal can provide information about the orientation of the peptide relative to the membrane surface. mdpi.com For example, linear dichroism (LD), a related technique often used in conjunction with CD, can indicate whether a helical peptide lies parallel or perpendicular to the membrane. mdpi.com

| Peptide | Membrane Mimic | Observed Secondary Structure Change | Reference |

| A12L/A20L Analogs | Eukaryotic Membrane Mimics | Helicity correlated with hydrophobicity and D-amino acid substitutions | nih.gov |

| Lasio III | PC/PS Bilayer | Remained mostly helical | mdpi.com |

| Lasio III | PC Bilayer | Retained some helicity | mdpi.com |

| Lasio III | PC/PG Bilayer | Helicity was lost | mdpi.com |

| 17-residue synthetic peptide | Aqueous Solution | Increased helical content at lower pH and temperature | nih.gov |

| S-peptide (Ribonuclease A) | Aqueous Solution | Partial α-helix formation at low temperatures | nih.gov |

Nuclear Magnetic Resonance Spectroscopy for High-Resolution Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled high-resolution structural information about peptides and their interactions with membranes. Solid-state NMR, in particular, is well-suited for studying membrane-bound peptides, offering insights into their structure, dynamics, and topology within the lipid bilayer. nih.gov

Through the use of isotope labeling (e.g., ¹³C, ¹⁵N, ²H), specific regions of the peptide can be probed to determine their local environment and conformation. nih.gov For example, solid-state NMR studies on the antimicrobial peptides aurein (B1252700) 1.2 and caerin 1.1 interacting with red blood cell (RBC) membranes revealed details of their perturbation mechanisms. nih.gov The data suggested that aurein 1.2 acts via a carpet mechanism, while caerin 1.1 forms pores in the RBC membranes. nih.gov

Two-dimensional NMR experiments on synthetic helical peptides in solution have been used to identify specific helical segments and characterize their stability. nih.gov These studies can reveal which residues are involved in the helical core and how environmental factors, such as temperature, affect the conformational equilibrium. nih.gov NMR can also be used to determine the orientation and depth of insertion of the peptide in the membrane, providing a detailed picture of the peptide-lipid complex.

Fluorescence Spectroscopy (e.g., Tryptophan Fluorescence, Dye Leakage Assays) for Membrane Integrity and Binding

Fluorescence spectroscopy offers a sensitive means to study peptide-membrane binding and the subsequent loss of membrane integrity. Many helical erythrocyte lysing peptides contain intrinsic fluorescent probes, such as tryptophan residues, whose fluorescence emission is highly sensitive to the polarity of their environment. A blue shift in the tryptophan emission maximum is often indicative of the residue moving from an aqueous environment to the hydrophobic interior of the lipid bilayer upon peptide binding and insertion. mdpi.com The fluorescence data for a particular peptide suggested that while the helical portion lies parallel to the membrane surface, the tryptophan residue points towards the hydrophobic core. mdpi.com

Dye leakage assays are a common method to quantify the membrane-disrupting activity of lytic peptides. These assays involve encapsulating a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, within lipid vesicles that mimic the erythrocyte membrane. The addition of a lytic peptide leads to pore formation and the release of the dye into the surrounding medium, resulting in a measurable increase in fluorescence intensity. The rate and extent of dye leakage provide a quantitative measure of the peptide's lytic potency. Leakage assays were used to assess the lytic power of aurein 1.2 and caerin 1.1 on ghost membranes derived from red blood cells. nih.gov

Fluorescence Resonance Energy Transfer (FRET) can also be employed to study peptide-membrane interactions. nih.gov By labeling the peptide and the lipid membrane with a donor-acceptor FRET pair, the proximity and binding of the peptide to the membrane can be monitored. nih.gov

Biophysical Characterization of Peptide-Lipid Interactions

Biophysical techniques provide quantitative data on the energetics and kinetics of peptide-membrane binding, which are essential for a complete understanding of the lytic mechanism.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, optical biosensor technology that allows for the real-time monitoring of biomolecular interactions. nih.govmdpi.com In the context of helical erythrocyte lysing peptides, SPR can be used to measure the kinetics of peptide binding to a lipid bilayer immobilized on a sensor chip. This provides quantitative data on the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, offering a measure of binding affinity.

The high sensitivity of SPR allows for the detection of subtle changes in mass on the sensor surface as the peptide binds to the lipid membrane. nih.gov This technique can be used to compare the binding affinities of different peptide analogs or to investigate the influence of lipid composition on peptide binding. Cell-based SPR approaches are also emerging, which promise to enable the measurement of biomolecular interactions in a more biologically relevant context. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions. nih.gov ITC directly measures the heat changes that occur upon the binding of a peptide to a lipid membrane, providing a complete thermodynamic profile of the interaction, including the binding enthalpy (ΔH), binding entropy (ΔS), and the binding affinity (K_A). nih.govnih.gov

In a typical ITC experiment, a solution of the peptide is titrated into a solution containing lipid vesicles, and the heat released or absorbed during the binding process is measured. nih.gov The resulting binding isotherm can be analyzed to determine the thermodynamic parameters. For example, ITC studies on the binding of the antimicrobial peptide gramicidin (B1672133) S to phospholipid vesicles revealed that the binding is primarily entropy-driven. nih.gov The measured positive endothermic binding enthalpy and the large positive binding entropy indicate that hydrophobic interactions play a major role in the binding process. nih.gov ITC can also be used to determine the stoichiometry of the binding reaction, providing information on the number of peptide molecules that bind to each lipid vesicle.

| Thermodynamic Parameter | Description | Significance for Peptide-Membrane Interaction | Reference |

| Binding Enthalpy (ΔH) | The heat released or absorbed during binding. | Indicates the types of bonds being formed and broken. A positive ΔH, as seen with gramicidin S, suggests an endothermic process. | nih.govnih.gov |

| Binding Entropy (ΔS) | The change in randomness or disorder upon binding. | A large positive ΔS often indicates that the binding is driven by the hydrophobic effect, involving the release of ordered water molecules from the peptide and lipid surfaces. | nih.gov |

| Free Energy of Binding (ΔG) | The overall energy change of the binding process. | A negative ΔG indicates a spontaneous binding event. | nih.gov |

| Binding Affinity (K_A) | The equilibrium constant for the binding reaction. | A higher K_A indicates a stronger binding interaction. | nih.gov |

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) for Aggregation State and Sizing

The aggregation state of helical erythrocyte lysing peptides in solution is a critical parameter influencing their activity. Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are powerful techniques for characterizing the size and oligomeric state of these peptides.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of molecules and particles in solution. formulationbio.com It works by illuminating a sample with a laser and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the particles. medium.com Larger particles move more slowly, causing slower fluctuations in the scattered light. The diffusion coefficient of the particles can be calculated from these fluctuations, and from this, the hydrodynamic radius can be determined using the Stokes-Einstein equation. medium.com DLS is particularly sensitive to the presence of large aggregates, making it an effective screening method for detecting even small amounts of aggregated peptides. zentriforce.comenovatia.com In the context of helical erythrocyte lysing peptides, DLS can be used to assess the propensity of the peptide to self-associate in different buffer conditions or at various concentrations, providing insights into whether the active species is a monomer, dimer, or higher-order oligomer. formulationbio.commedium.comacs.org

Analytical Ultracentrifugation (AUC) is another robust method for determining the molecular mass, shape, and association state of macromolecules in solution. proteomics.com.auhhu.de AUC subjects a sample to high centrifugal forces and monitors the sedimentation behavior of the molecules over time. beckman.com There are two primary types of AUC experiments: sedimentation velocity and sedimentation equilibrium.

Sedimentation Velocity: In this experiment, the rate at which molecules move through the solvent under a strong centrifugal field is measured. This provides the sedimentation coefficient, which is related to the molecule's mass and shape. hhu.de This technique can resolve different species in a mixture, providing detailed information on the distribution of monomers, oligomers, and larger aggregates. nih.gov

Sedimentation Equilibrium: Here, lower centrifugal forces are used until a state of equilibrium is reached where sedimentation is balanced by diffusion. hhu.de This allows for the direct determination of the molar mass of the peptide species in solution without the need for calibration standards. proteomics.com.auhhu.de

For helical erythrocyte lysing peptides, AUC is invaluable for determining their oligomeric state in solution, which is often a prerequisite for their lytic activity. ddtjournal.com It can distinguish between different self-association models and provide thermodynamic parameters for the association process. proteomics.com.aunih.gov

The following table summarizes the key features and applications of DLS and AUC in the study of helical erythrocyte lysing peptides.

| Technique | Principle | Key Parameters Measured | Application to Helical Erythrocyte Lysing Peptides |

|---|---|---|---|

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. medium.com | Hydrodynamic Radius (Rh), Polydispersity Index (PDI), Size Distribution. formulationbio.comenovatia.com | Rapid screening for aggregation, determining the effect of formulation on peptide stability, detecting the presence of oligomers. zentriforce.comacs.org |

| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules under centrifugal force. beckman.com | Sedimentation Coefficient, Molar Mass, Stoichiometry of complexes. proteomics.com.auhhu.de | Determining the precise oligomeric state (monomer, dimer, etc.), characterizing self-association equilibria, assessing sample homogeneity. nih.govddtjournal.com |

Electrochemical Impedance Spectroscopy for Membrane Permeability Changes

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique used to probe the electrical properties of materials and their interfaces. In the study of helical erythrocyte lysing peptides, EIS is employed to monitor real-time changes in the permeability and integrity of lipid bilayer membranes upon peptide interaction. nih.gov

The experimental setup typically involves a lipid bilayer supported on a solid electrode. nih.gov This supported membrane acts as a capacitor, and its electrical properties, such as resistance and capacitance, are measured by applying a small alternating current over a range of frequencies. nih.govacs.org The resulting impedance spectrum provides a wealth of information about the membrane's structure and integrity. acs.org

When a helical erythrocyte lysing peptide interacts with the membrane, it can lead to several changes that are detectable by EIS:

Pore Formation: The formation of pores or channels in the membrane creates pathways for ion flow, leading to a significant decrease in the membrane's electrical resistance. nih.govresearchgate.net

Membrane Thinning: The insertion of peptides into the bilayer can alter its thickness, which is reflected as a change in the membrane capacitance. researchgate.net

Membrane Disruption: More drastic, detergent-like effects of the peptide can lead to the complete disruption of the bilayer, causing a dramatic and irreversible drop in both resistance and capacitance. nih.gov

By monitoring these impedance changes over time, researchers can gain kinetic insights into the mechanism of peptide action. For instance, a transient decrease in resistance might suggest a "hit-and-run" mechanism where the peptide inserts, disrupts, and then leaves the membrane, whereas a sustained decrease points towards the formation of stable pores. nih.gov EIS can also help to distinguish between different models of peptide action, such as the "barrel-stave" or "toroidal pore" models, based on the specific impedance signatures they produce. nih.gov

The table below outlines the interpretation of EIS data in the context of peptide-membrane interactions.

| Observed Change in Impedance | Interpretation | Implication for Peptide Mechanism |

|---|---|---|

| Decrease in Resistance | Increased ion permeability of the membrane. | Formation of pores or channels by the peptide. nih.govresearchgate.net |

| Increase in Capacitance | Thinning of the lipid bilayer. | Insertion of the peptide into the membrane core. |

| Decrease in Capacitance | Thickening of the membrane or peptide aggregation on the surface. researchgate.net | Adsorption of peptide aggregates onto the membrane surface. researchgate.net |

Microscopic and Imaging Approaches

Microscopy techniques provide direct visual evidence of the effects of helical erythrocyte lysing peptides on cell membranes and whole cells. These methods are crucial for corroborating the data obtained from biophysical and electrochemical techniques.

Electron Microscopy for Pore Visualization and Membrane Morphological Changes

Electron microscopy (EM) offers unparalleled resolution for visualizing the ultrastructural changes in membranes caused by pore-forming peptides. nih.gov Cryo-electron microscopy (cryo-EM), in particular, has become a powerful tool for determining the structure of peptide-induced pores in a near-native state. nih.gov By rapidly freezing the sample, cryo-EM preserves the transient structures of peptide-membrane complexes, allowing for the direct visualization of pores and the arrangement of peptides within them. nih.govnih.gov These studies can reveal the stoichiometry of the pore, its diameter, and whether it follows a barrel-stave or toroidal model. elifesciences.org

Scanning Electron Microscopy (SEM) for Surface Topography of Lysed Cells

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of cells. nih.gov In the context of helical erythrocyte lysing peptides, SEM is instrumental in visualizing the morphological changes that occur on the surface of red blood cells during lysis. up.ac.zafrontiersin.org Healthy erythrocytes have a characteristic biconcave disc shape. researchgate.net Upon exposure to lytic peptides, SEM can reveal a variety of surface alterations, including the formation of small pores or lesions, membrane blebbing, and changes in cell shape to forms such as echinocytes (spiculated cells) and spherocytes (spherical cells). researchgate.netnih.gov These observations provide a direct visual account of the membrane damage inflicted by the peptide.

Phase-Contrast and Fluorescence Microscopy for Cell Shape Alterations

Phase-contrast microscopy is an optical microscopy technique that enhances the contrast of transparent specimens, such as living cells, without the need for staining. wikipedia.org It is particularly useful for observing the dynamic changes in cell shape and morphology in real-time as they are exposed to helical erythrocyte lysing peptides. mdpi.com Researchers can monitor the transition from the normal biconcave shape of erythrocytes to swollen, spherical, and ultimately lysed forms, providing a temporal understanding of the lytic process. researchgate.net

Fluorescence microscopy offers the ability to visualize the localization of the peptide on or within the cell. acs.org By labeling the helical erythrocyte lysing peptide with a fluorescent dye, its binding to the erythrocyte membrane can be directly observed. nih.govnih.gov This can reveal whether the peptide binds uniformly across the cell surface or accumulates in specific domains. consensus.app Furthermore, by using fluorescent probes that are sensitive to the membrane environment, changes in membrane properties, such as lipid packing and hydration, can be monitored upon peptide binding. acs.orgscilit.com Confocal laser scanning microscopy (CLSM) can provide high-resolution, three-dimensional images of the peptide interacting with the cell membrane. nih.gov

The following table presents a summary of the microscopic techniques and their applications.

| Microscopy Technique | Primary Information Obtained | Application to Helical Erythrocyte Lysing Peptides |

|---|---|---|

| Electron Microscopy (EM) | High-resolution structural details of pores and membrane damage. nih.govnih.gov | Visualizing the size, shape, and structure of peptide-induced pores in the membrane. elifesciences.org |

| Scanning Electron Microscopy (SEM) | Surface topography and morphological changes of cells. nih.gov | Observing alterations in erythrocyte shape (e.g., echinocytes, spherocytes) and surface lesions upon lysis. researchgate.netnih.gov |

| Phase-Contrast Microscopy | Real-time observation of changes in cell shape and integrity in unstained living cells. wikipedia.org | Monitoring the dynamic process of erythrocyte swelling and lysis. mdpi.comresearchgate.net |

| Fluorescence Microscopy | Localization of fluorescently labeled peptides and changes in membrane properties. acs.orgnih.gov | Tracking peptide binding to the cell membrane and observing peptide-induced changes in membrane organization. nih.govconsensus.app |

Computational Modeling and Simulation Techniques

Computational modeling and simulation techniques have become indispensable tools for investigating the interactions between helical peptides and lipid membranes at an atomistic or coarse-grained level. nih.govingentaconnect.com These methods provide insights into the molecular driving forces and mechanisms of peptide binding, insertion, and pore formation that are often difficult to capture experimentally. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational method used to simulate the time evolution of a system of atoms and molecules. nih.gov By solving Newton's equations of motion for each atom in the system, MD simulations can provide a detailed, dynamic picture of how a helical peptide interacts with a lipid bilayer. ingentaconnect.com These simulations can reveal:

The preferred orientation and depth of insertion of the peptide in the membrane. nih.govresearchgate.net

The conformational changes the peptide undergoes upon binding to the membrane. researchgate.net

The specific amino acid residues that are crucial for membrane interaction. nih.gov

The cooperative mechanisms by which multiple peptides assemble to form a pore. nih.gov

Coarse-grained (CG) models simplify the representation of molecules by grouping several atoms into a single interaction site. ingentaconnect.com This reduction in complexity allows for simulations of larger systems and longer timescales, making it possible to study processes like pore formation and membrane disruption that occur over microseconds or longer. nih.govingentaconnect.com

Monte Carlo (MC) simulations are another computational approach used to explore the conformational space of a peptide in a membrane environment. nih.gov MC methods can be used to calculate the free energy of peptide association with the membrane and to predict the most stable configuration of the peptide in the bilayer. researchgate.net

These computational approaches are not only used to interpret experimental data but also to guide the rational design of new peptides with enhanced or modified lytic activity. nih.govresearchgate.net

Atomistic and Coarse-Grained Molecular Dynamics Simulations

The interaction of helical erythrocyte lysing peptides with cell membranes is a dynamic process that can be investigated with high resolution using molecular dynamics (MD) simulations. These computational methods model the movement and interactions of atoms and molecules over time, providing insights into the molecular-level mechanisms of peptide-induced hemolysis. Two primary approaches are employed: atomistic and coarse-grained simulations.

Atomistic (AT) Molecular Dynamics Simulations represent every atom in the system, including the peptide, lipid bilayer, water, and ions. This high level of detail allows for the precise study of specific interactions, such as hydrogen bonding between the peptide and lipid headgroups, and the conformational changes the peptide undergoes upon membrane binding. For example, AT simulations can reveal the exact orientation of the peptide's amino acid side chains as it inserts into the membrane, which is crucial for understanding its lytic activity. However, the computational cost of these simulations is high, limiting them to relatively short timescales, typically in the nanosecond to microsecond range. nih.gov

The choice between atomistic and coarse-grained models depends on the specific research question. Often, a combination of both approaches is used. CG simulations can be used to identify key events and states in the peptide-membrane interaction, which can then be studied in more detail using atomistic simulations. researchgate.net

| Feature | Atomistic (AT) Simulations | Coarse-Grained (CG) Simulations |

| Level of Detail | Every atom is represented explicitly. | Groups of atoms are represented as single particles. nih.gov |

| Timescale | Nanoseconds to microseconds. | Microseconds to milliseconds. nih.gov |

| System Size | Smaller systems. | Larger systems. |

| Computational Cost | High. | Relatively low. |

| Strengths | High resolution of specific interactions (e.g., hydrogen bonds, side-chain orientations). | Simulation of large-scale events (e.g., peptide aggregation, pore formation) over long timescales. nih.gov |

| Limitations | Limited by timescale; may not capture slower processes. | Loss of atomic detail; may not accurately represent specific chemical interactions. |

| Example Application | Detailed analysis of the initial binding and insertion of a single peptide into the membrane. | Observing the cooperative action of multiple peptides leading to membrane disruption. |

Monte Carlo Simulations for Peptide-Membrane Association

Monte Carlo (MC) simulations offer a powerful alternative to molecular dynamics for investigating the thermodynamics and structural aspects of helical erythrocyte lysing peptide-membrane interactions. researchgate.net Unlike MD simulations that follow the deterministic trajectory of a system over time, MC methods sample different configurations of the system based on their statistical probabilities. This approach is particularly useful for calculating thermodynamic quantities like the free energy of membrane association. nih.govnih.gov

A notable tool for this purpose is the MCPep server, which implements a Monte Carlo simulation model specifically designed for studying the interaction of helical peptides with lipid membranes. nih.govnih.govresearchgate.net This model represents the peptide in a reduced way, with each amino acid described by two interaction sites. nih.gov The simulation explores the peptide's conformational space both in the aqueous phase and within an implicit membrane environment. nih.govnih.govresearchgate.net

The simulation process involves a series of random moves, including internal conformational changes of the peptide and rigid-body rotations and translations of the peptide relative to the membrane. nih.gov Each new configuration is either accepted or rejected based on the change in energy, allowing the simulation to explore the most probable states of the peptide-membrane system.

Key outputs from these simulations include:

Free energy of membrane association: This value indicates the spontaneity of the peptide moving from the aqueous phase to the membrane environment. nih.govnih.gov

Average location and orientation in the membrane: This reveals whether the peptide prefers to sit on the surface of the membrane or insert into the hydrophobic core, and its tilt angle relative to the membrane normal. nih.govnih.gov

Helical content: The simulation can predict changes in the peptide's secondary structure upon membrane binding, which is often an increase in helicity for amphipathic peptides. researchgate.netnih.govnih.gov

For example, simulations with the MCPep server have been used to study a variety of peptides, successfully reproducing empirical data and providing insights into the preferred locations of peptides in the membrane and the contributions of individual amino acids to membrane association. nih.govresearchgate.net Replica exchange Monte Carlo (REMC) simulations have also been employed to investigate the structure of helix bundle membrane proteins, providing a clearer physical picture of the packing, tilting, and orientation of transmembrane helices. nih.gov

| Input Parameter | Description | Example |

| Peptide Sequence/Structure | The amino acid sequence or initial 3D structure of the helical peptide. nih.govnih.gov | G-W-L-R-K-I-G-K-L-I-K-A-L-A-A-K-V-G-K-I-L |

| Membrane Composition | The ratio of zwitterionic to charged lipids in the membrane model. researchgate.net | 70% Zwitterionic, 30% Anionic |

| Membrane Width | The thickness of the hydrophobic core of the implicit membrane. researchgate.net | 30 Å |

| Output Parameter | Description | Example Finding |

| Free Energy of Association | The change in free energy when the peptide moves from water to the membrane. nih.govnih.gov | -10 kcal/mol, indicating spontaneous association |

| Average Location | The preferred depth of the peptide within the membrane. nih.govnih.gov | The peptide's hydrophobic face is buried in the lipid core while the hydrophilic face remains at the interface. |